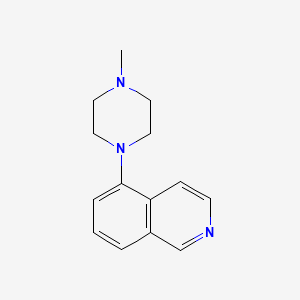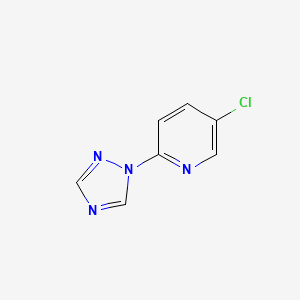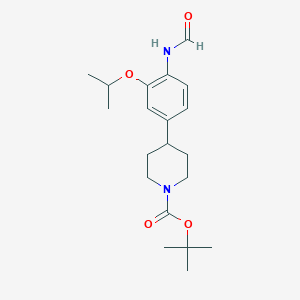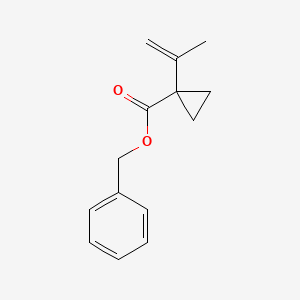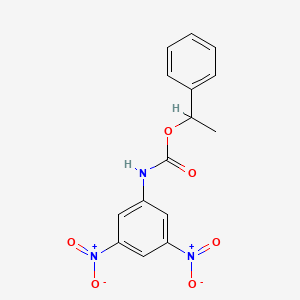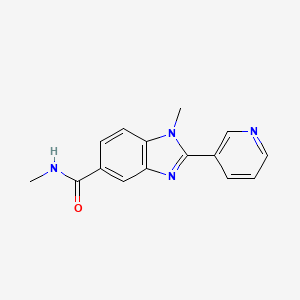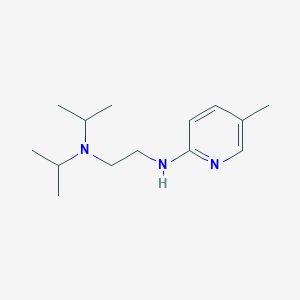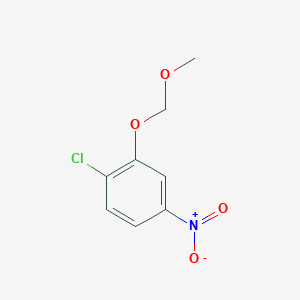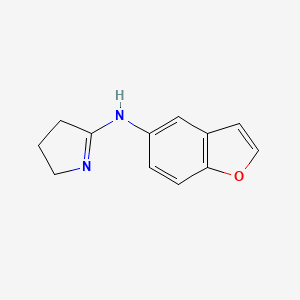![molecular formula C8H8INO4S B13873965 3-Iodo-5-[(methanesulfonyl)amino]benzoic acid CAS No. 827579-81-7](/img/structure/B13873965.png)
3-Iodo-5-[(methanesulfonyl)amino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-5-[(methanesulfonyl)amino]benzoic acid is a chemical compound with the molecular formula C8H8INO4S. It is an aromatic carboxylic acid derivative, characterized by the presence of an iodine atom at the 3-position and a methanesulfonylamino group at the 5-position of the benzoic acid core. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-5-[(methanesulfonyl)amino]benzoic acid typically involves multi-step organic reactions. One common method starts with the iodination of 5-amino-2-methoxybenzoic acid, followed by the introduction of the methanesulfonyl group. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the reagents and reaction conditions efficiently. The use of catalysts and solvents that can be recycled is also common in industrial settings to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-5-[(methanesulfonyl)amino]benzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the functional groups attached to the aromatic ring.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Iodo-5-[(methanesulfonyl)amino]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form strong bonds with biological molecules.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism by which 3-Iodo-5-[(methanesulfonyl)amino]benzoic acid exerts its effects depends on its specific application. In biological systems, it may act as an inhibitor by binding to active sites of enzymes or receptors, thereby blocking their activity. The methanesulfonylamino group can form strong interactions with amino acid residues, while the iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
3-Iodo-5-aminobenzoic acid: Similar structure but lacks the methanesulfonyl group.
5-Iodo-2-methoxybenzoic acid: Similar structure but with a methoxy group instead of the methanesulfonylamino group.
3-Bromo-5-iodobenzoic acid: Similar structure but with a bromine atom instead of the methanesulfonylamino group.
Uniqueness
3-Iodo-5-[(methanesulfonyl)amino]benzoic acid is unique due to the presence of both the iodine atom and the methanesulfonylamino group, which confer distinct reactivity and binding properties. This combination of functional groups makes it particularly useful in applications requiring strong and specific interactions with other molecules.
Properties
CAS No. |
827579-81-7 |
|---|---|
Molecular Formula |
C8H8INO4S |
Molecular Weight |
341.13 g/mol |
IUPAC Name |
3-iodo-5-(methanesulfonamido)benzoic acid |
InChI |
InChI=1S/C8H8INO4S/c1-15(13,14)10-7-3-5(8(11)12)2-6(9)4-7/h2-4,10H,1H3,(H,11,12) |
InChI Key |
RJKTVIMLESOQGZ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=CC(=C1)C(=O)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


